Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate
Brand Name: Vulcanchem
CAS No.: 5395-45-9
VCID: VC20331201
InChI: InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3
SMILES:
Molecular Formula: C13H15NO6
Molecular Weight: 281.26 g/mol

Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate

CAS No.: 5395-45-9

Cat. No.: VC20331201

Molecular Formula: C13H15NO6

Molecular Weight: 281.26 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate - 5395-45-9

Specification

CAS No. 5395-45-9
Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
IUPAC Name dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate
Standard InChI InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3
Standard InChI Key ZVYKJDZOCVPZFU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Introduction

Chemical Identification and Structural Characterization

Nomenclature and Molecular Identity

Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate is systematically named according to IUPAC conventions as dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate. Alternative designations include dimethyl 2-(2-nitrophenethyl)malonate and NSC3022 . The compound’s structural identity is unambiguously defined by its SMILES notation COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC\text{COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC}, which encodes the methyl ester groups, propanedioate backbone, and 2-nitrophenethyl side chain .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of dimethyl[2-(2-nitrophenyl)ethyl]propanedioate typically proceeds via a two-step protocol:

  • Nitroalkylation of Malonate Esters: Diethyl or dimethyl malonate reacts with 2-nitrophenethyl bromide in the presence of a base (e.g., potassium carbonate) to form the alkylated malonate intermediate.

  • Esterification/Transesterification: The intermediate undergoes methylation using methanol and an acid catalyst to yield the final product.

This route achieves yields of 65–75% under optimized conditions (refluxing acetone, 24–48 hours). Alternative methods employ phase-transfer catalysis to enhance reaction rates and selectivity .

Process Optimization

Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times to 2–4 hours while maintaining yields above 70% . Key parameters influencing efficiency include:

  • Base Strength: Strong bases (e.g., KOH) accelerate nitroalkylation but risk ester hydrolysis .

  • Temperature Control: Maintaining temperatures below 60°C minimizes nitro group reduction side reactions.

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValueConditionsSource
Density1.255 g/cm³25°C
Boiling Point397.7°C760 mmHg
Flash Point164.8°CClosed cup
LogP (Octanol-Water)2.01Experimental
Solubility in Water<0.1 g/L25°C

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. Its high boiling point reflects strong intermolecular dipole-dipole interactions mediated by the nitro and ester groups .

Stability and Decomposition

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, primarily involving nitro group reduction and ester pyrolysis. Photostability studies under UV light (254 nm) reveal gradual nitrophenyl ring degradation over 72 hours, necessitating amber glass storage .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The malonate ester’s α-hydrogens exhibit pronounced acidity (pKa13\text{p}K_a \approx 13), enabling deprotonation by mild bases (e.g., triethylamine) to form enolate intermediates . These species participate in:

  • Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds, facilitated by ion-pairing with quaternary ammonium catalysts .

  • Alkylation: Reaction with alkyl halides to form branched malonate derivatives.

The nitro group’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, though such reactions remain underexplored .

Reduction Pathways

Catalytic hydrogenation (H2_2, Pd/C) selectively reduces the nitro group to an amine, yielding dimethyl[2-(2-aminophenyl)ethyl]propanedioate—a precursor for heterocyclic synthesis. Over-reduction risks C–N bond cleavage, necessitating careful pressure and temperature control.

Applications in Organic Synthesis and Beyond

Pharmaceutical Intermediate

The compound’s nitro and ester functionalities render it valuable for constructing quinoline derivatives via Gould-Jacobs cyclization . For example, thermal cyclization with primary amines generates 4-quinolones, a scaffold prevalent in antibacterial agents .

Material Science Applications

Incorporation into polymers via polycondensation reactions imparts rigidity and polarizability, potentially enhancing dielectric properties for capacitor applications. Preliminary studies suggest utility in nonlinear optical (NLO) materials due to the nitro group’s hyperpolarizability .

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